An In-Depth Technical Guide to 2-Amino-4-bromo-5-methoxybenzoic Acid: Synthesis, Properties, and Applications for the Research Professional
An In-Depth Technical Guide to 2-Amino-4-bromo-5-methoxybenzoic Acid: Synthesis, Properties, and Applications for the Research Professional
Introduction: Navigating the Isomeric Landscape of a Niche Building Block
In the realm of medicinal chemistry and novel material synthesis, the precise arrangement of functional groups on an aromatic scaffold is paramount. Substituted aminobenzoic acids, in particular, serve as versatile foundational molecules for the construction of complex, biologically active compounds and functional materials. This guide focuses on a specific, yet intriguing, isomer: 2-Amino-4-bromo-5-methoxybenzoic acid .
This guide, therefore, adopts a practical, research-oriented approach. It will provide a detailed protocol for the synthesis of the title compound from its ester precursor, discuss its predicted properties in the context of its more well-documented isomers, and explore its potential applications as a valuable, albeit niche, synthetic intermediate. We will also provide comprehensive data on closely related, commercially available isomers to offer a broader understanding of this compound class.
Comparative Analysis of Key Isomers
To fully appreciate the unique characteristics of 2-Amino-4-bromo-5-methoxybenzoic acid, it is essential to compare it with its isomers, particularly the commercially available 2-Amino-5-bromo-4-methoxybenzoic acid (CAS: 169045-04-9) .[3][4][5] The subtle shift in the positions of the bromine and methoxy groups can significantly influence the electronic and steric properties of the molecule, thereby affecting its reactivity and biological activity.
| Compound Name | Structure | CAS Number | Availability |
| 2-Amino-4-bromo-5-methoxybenzoic acid | ![]() | Not Assigned | Via Synthesis |
| 2-Amino-5-bromo-4-methoxybenzoic acid | ![]() | 169045-04-9 | Commercial |
| Methyl 2-amino-4-bromo-5-methoxybenzoate | ![]() | 1256955-36-8 | Commercial |
Note: Placeholder images for structures would be replaced with actual chemical drawings.
Physicochemical and Spectroscopic Properties
While experimental data for the title compound is not available, we can infer its properties from its ester precursor and related isomers.
| Property | Methyl 2-amino-4-bromo-5-methoxybenzoate | 2-Amino-5-bromo-4-methoxybenzoic acid | 2-Amino-4-methoxybenzoic acid |
| CAS Number | 1256955-36-8 | 169045-04-9 | 4294-95-5 |
| Molecular Formula | C₉H₁₀BrNO₃ | C₈H₈BrNO₃ | C₈H₉NO₃ |
| Molecular Weight | 260.08 g/mol | 246.06 g/mol | 167.16 g/mol |
| Purity | ≥97% | ≥96% | ≥98% |
| Appearance | Not Specified | Not Specified | Cream Powder |
| Melting Point | Not Specified | Not Specified | 171-178 °C |
| Storage | Room Temperature, Sealed in Dry | Ambient Storage | 0-8°C |
Data sourced from various suppliers and databases.[2][4][6][7]
Spectroscopic Characterization Insights
For the unambiguous identification of the synthesized 2-Amino-4-bromo-5-methoxybenzoic acid, a suite of spectroscopic methods would be essential. Based on the analysis of related compounds, we can predict the key features to look for:
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¹H NMR: The spectrum of the closely related 2-amino-4-methoxybenzoic acid in DMSO-d6 shows a methoxy singlet at ~3.70 ppm and distinct aromatic protons.[8][9] For our target compound, we would expect to see two singlets in the aromatic region (due to the substitution pattern), a singlet for the methoxy protons, a broad singlet for the amine protons, and a very broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon spectrum will be critical for confirming the substitution pattern, with distinct signals for the carboxyl carbon, the carbons attached to the bromine, methoxy, and amino groups, and the remaining aromatic carbons.
-
IR Spectroscopy: Key stretches to identify would be the broad O-H stretch of the carboxylic acid, the N-H stretches of the primary amine, and the C=O stretch of the carboxylic acid.
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Mass Spectrometry: This would confirm the molecular weight and provide fragmentation patterns consistent with the structure. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
Synthesis and Experimental Protocols
The most direct pathway to obtaining 2-Amino-4-bromo-5-methoxybenzoic acid is through the hydrolysis of its commercially available methyl ester.
Primary Synthetic Route: Ester Hydrolysis
The conversion of an ester to a carboxylic acid is a fundamental and reliable reaction in organic synthesis, which can be catalyzed by either acid or base.[10][11][12] Base-catalyzed hydrolysis (saponification) is often preferred as it is typically irreversible and drives the reaction to completion.
Caption: Workflow for the synthesis of the target acid via ester hydrolysis.
Detailed Step-by-Step Protocol (Base-Catalyzed Hydrolysis):
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 2-amino-4-bromo-5-methoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 1:1 ratio).
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Saponification: Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq) to the solution. The use of an excess of base ensures the complete conversion of the ester.
-
Heating: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Work-up (Quenching and Extraction):
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities.
-
-
Acidification and Isolation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) or another strong acid dropwise with stirring until the solution is acidic (pH ~2-3). The carboxylic acid product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
-
Purification: Wash the collected solid with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Amino-4-bromo-5-methoxybenzoic acid.
Causality Behind Choices:
-
Mixed Solvent System: Methanol is used to dissolve the organic ester, while water is necessary for the hydroxide ions to effect the hydrolysis.
-
Reflux: Heating the reaction increases the rate of the hydrolysis reaction, which can be slow at room temperature.
-
Acidification: The product of the saponification is the sodium or potassium salt of the carboxylic acid, which is water-soluble. Acidification is required to protonate the carboxylate anion, forming the neutral carboxylic acid which is typically less soluble in water and precipitates.
Plausible De Novo Synthesis Pathway
For researchers who wish to synthesize the compound from more fundamental starting materials, a multi-step pathway can be devised based on established organic chemistry principles for aromatic substitution.
Caption: A potential multi-step synthesis route for 2-Amino-4-bromo-5-methoxybenzoic acid.
This pathway leverages the directing effects of the substituents on the aromatic ring. The nitro and carboxylic acid groups are deactivating and meta-directing, while the methoxy group is activating and ortho-, para-directing. The synthesis of related substituted aminobenzoic acids often involves the bromination of an appropriate precursor, followed by the reduction of a nitro group to an amine.[13]
Applications in Research and Drug Development
While specific applications for 2-Amino-4-bromo-5-methoxybenzoic acid are not documented, its structural motifs are present in molecules of significant interest in pharmaceuticals and materials science.
-
Scaffold for Medicinal Chemistry: As a substituted anthranilic acid derivative, this compound is a valuable scaffold. Anthranilic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.[14] The presence of amino and carboxylic acid groups allows for the facile formation of amides and esters, enabling the creation of large libraries of compounds for screening. The bromo- and methoxy- substituents provide handles to modulate lipophilicity, electronic properties, and metabolic stability.
-
Intermediate for Complex Synthesis: Halogenated aromatic compounds are crucial intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The bromine atom on this molecule can serve as a synthetic handle for such transformations.
-
Materials Science: The core structure can be incorporated into polymers or dyes. The amino and carboxylic acid groups can be used for polymerization, while the overall aromatic structure can contribute to desirable electronic or optical properties.[7]
Safety and Handling
No specific safety data sheet (SDS) exists for 2-Amino-4-bromo-5-methoxybenzoic acid. Therefore, it must be handled with the assumption that it possesses hazards similar to its closely related isomers.
General Hazard Statements for Related Compounds: [4][15]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Protocol:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).
-
Handling: Avoid creating dust. Use appropriate tools to weigh and transfer the solid material.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
Conclusion and Future Outlook
2-Amino-4-bromo-5-methoxybenzoic acid represents a novel chemical entity that is not yet commercially established. Its true potential lies in the hands of researchers who can utilize it as a building block for new discoveries. The straightforward synthetic access from its methyl ester precursor makes it an attainable target for synthetic chemists. This guide provides the foundational knowledge—from synthesis to handling—to empower researchers in their exploration of this unique molecule. Future research could involve the synthesis of a series of derivatives and their evaluation for various biological activities, contributing to the ever-expanding library of functional small molecules.
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